molecular formula C10H17ClN3O3S+ B12688503 Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate CAS No. 77164-68-2

Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate

Cat. No.: B12688503
CAS No.: 77164-68-2
M. Wt: 294.78 g/mol
InChI Key: KQNPCTJTSOAYBV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate is a chemical compound with the molecular formula C10H17ClN3O3S. It is typically found as a white or off-white crystalline solid and is soluble in water, forming an acidic solution

Preparation Methods

The synthesis of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate generally involves chemical synthesis routes. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with n-propylamine to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide. This intermediate is then treated with ammonium hydroxide to yield the final product . Industrial production methods may vary, but they typically follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate can be compared with similar compounds such as:

  • Ammonium 4-chloro-n-(n-ethylcarbamoyl)benzenesulfonamidate
  • Ammonium 4-chloro-n-(n-methylcarbamoyl)benzenesulfonamidate
  • Ammonium 4-chloro-n-(n-butylcarbamoyl)benzenesulfonamidate

These compounds share similar structures but differ in the length and nature of the alkyl group attached to the carbamoyl moiety. The differences in their chemical properties and reactivity highlight the uniqueness of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate .

Properties

CAS No.

77164-68-2

Molecular Formula

C10H17ClN3O3S+

Molecular Weight

294.78 g/mol

IUPAC Name

azanium;1-(4-chlorophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H13ClN2O3S.H3N/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-6H,2,7H2,1H3,(H2,12,13,14);1H3/p+1

InChI Key

KQNPCTJTSOAYBV-UHFFFAOYSA-O

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.